molecular formula C9H12ClN B1465058 3-Methylindoline hydrochloride CAS No. 21573-62-6

3-Methylindoline hydrochloride

Cat. No.: B1465058
CAS No.: 21573-62-6
M. Wt: 169.65 g/mol
InChI Key: KAYUCMTXXRDGCI-UHFFFAOYSA-N
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Description

3-Methylindoline hydrochloride is a chemical compound with the molecular formula C9H12ClN . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of this compound is 169.65 . The InChI code is 1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The safety information for 3-Methylindoline hydrochloride indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Methylindoline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . Specifically, this compound can be metabolized by cytochrome P450 2F1, leading to the formation of reactive metabolites that can induce cytotoxicity . These interactions highlight the compound’s significance in studying enzyme-substrate relationships and its potential impact on metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In human bronchial epithelial cells, the compound has been shown to induce cytotoxicity through the generation of reactive metabolites . This cytotoxicity is mediated by the depletion of glutathione, a critical antioxidant in cells, leading to increased oxidative stress and cell death . Additionally, this compound has been found to induce apoptosis, a programmed cell death process, in these cells . These findings suggest that the compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cytochrome P450 enzymes, particularly cytochrome P450 2F1 . Upon metabolism by these enzymes, the compound is converted into reactive metabolites, such as 3-methyleneindolenine . These metabolites can bind to cellular macromolecules, leading to the formation of adducts and subsequent cellular damage . The induction of apoptosis by this compound is also mediated by these reactive metabolites, which can trigger cell death pathways through the activation of caspases and other apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the cytotoxic effects of this compound can be ameliorated by pretreatment with inhibitors of cytochrome P450 enzymes, such as 1-aminobenzotriazole . This suggests that the temporal effects of the compound are closely linked to its metabolic activation and the generation of reactive metabolites.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound can induce apoptosis in bronchial epithelial cells, while higher concentrations lead to increased cytotoxicity and cell death . In animal models, the compound has been shown to exhibit species-specific toxicity, with goats and cattle being more susceptible to its effects compared to rodents and rabbits . These findings highlight the importance of dosage considerations in studying the compound’s effects and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 enzymes . The compound is metabolized to form reactive intermediates, such as 3-methyleneindolenine, which can further interact with cellular macromolecules . These interactions can lead to the formation of adducts and subsequent cellular damage . The involvement of cytochrome P450 enzymes in the metabolism of this compound underscores its significance in studying metabolic processes and enzyme-substrate interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects . These findings highlight the importance of understanding the transport and distribution mechanisms of the compound in studying its cellular effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can influence the localization of this compound to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYUCMTXXRDGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-62-6
Record name 3-methyl-2,3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylindoline hydrochloride
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3-Methylindoline hydrochloride
Reactant of Route 3
3-Methylindoline hydrochloride
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3-Methylindoline hydrochloride
Reactant of Route 5
3-Methylindoline hydrochloride
Reactant of Route 6
3-Methylindoline hydrochloride

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